pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl
pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl
This technical guide details the pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl , a rigid analogue of the amphetamine class and a specific derivative within the 2-arylpyrrolidine family.
Executive Summary
2-(3,4-Dimethylphenyl)pyrrolidine HCl is a synthetic stimulant and a rigid structural analogue of 3,4-dimethylamphetamine (Xylopropamine). Chemically, it belongs to the 2-arylpyrrolidine class, where the ethylamine side chain of the phenethylamine backbone is cyclized into a pyrrolidine ring.
This structural constraint fundamentally alters its pharmacological profile compared to its acyclic counterparts. While amphetamines typically act as substrate-based releasers of monoamines, 2-arylpyrrolidines predominantly function as Monoamine Transporter Inhibitors (Blockers) . The addition of the 3,4-dimethyl substitution pattern on the phenyl ring enhances lipophilicity and binding affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), likely resulting in a potent psychostimulant profile with a mechanism distinct from releasers like amphetamine.
Chemical Architecture & Pharmacophore Analysis
The molecule consists of a pyrrolidine ring substituted at the 2-position with a 3,4-dimethylphenyl group.
Structural Constraints and Binding
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Rigidification: The pyrrolidine ring restricts the conformational flexibility of the ethylamine chain. In dopamine and amphetamine, the ethylamine chain can rotate freely; however, binding to the DAT requires a specific "gauche" rotamer. The pyrrolidine ring locks the nitrogen atom and the phenyl ring into a conformation that mimics this bioactive state, reducing the entropy penalty of binding.
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3,4-Dimethyl Substitution:
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Lipophilicity: The two methyl groups significantly increase the logP (partition coefficient), facilitating rapid blood-brain barrier (BBB) penetration.
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Electronic Effect: The electron-donating methyl groups increase the electron density of the phenyl ring, which strengthens
stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the transporter's binding pocket. -
Steric Bulk: The 3,4-substitution fills the hydrophobic pocket of the DAT more effectively than an unsubstituted phenyl ring, often correlating with higher inhibitory potency (
in the low nanomolar range).
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Pharmacophore Visualization
The following diagram illustrates the key pharmacophoric elements and their interaction with the transporter binding site.
Figure 1: Structural pharmacophore of 2-(3,4-Dimethylphenyl)pyrrolidine and its theoretical binding interactions with the Dopamine Transporter (DAT).[1][2][3][4][5][6][7]
Pharmacodynamics: The Mechanism of Action
The primary mechanism of 2-(3,4-Dimethylphenyl)pyrrolidine is the competitive inhibition of monoamine reuptake .
Target: Solute Carrier Family 6 (SLC6)
The compound targets the SLC6 family of transporters, specifically:
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Dopamine Transporter (DAT): High affinity.[1] Inhibition leads to increased extracellular dopamine in the nucleus accumbens and striatum, driving locomotor stimulation and euphoria.
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Norepinephrine Transporter (NET): High affinity.[1] Inhibition leads to increased synaptic norepinephrine, causing sympathomimetic effects (tachycardia, hypertension, alertness).
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Serotonin Transporter (SERT): Moderate-to-Low affinity. While the 3,4-substitution (reminiscent of 3,4-MDMA) can introduce some SERT affinity, the lack of hydrogen-bond acceptors (like the oxygen atoms in methylenedioxy) and the steric bulk of the pyrrolidine ring usually favor DAT/NET selectivity over SERT in this scaffold.
Mode of Inhibition: Blocker vs. Releaser
Unlike amphetamine, which is a substrate that is transported into the neuron to trigger reverse transport (efflux), 2-(3,4-Dimethylphenyl)pyrrolidine acts as a non-transportable blocker (similar to cocaine or methylphenidate).
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Mechanism: The compound binds to the orthosteric S1 site of the transporter but cannot induce the conformational change (from outward-facing to inward-facing) required for translocation.
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Result: It "locks" the transporter in the outward-facing conformation, occluding the pore and preventing the clearance of neurotransmitters from the synapse.
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Causality: The rigid pyrrolidine ring prevents the molecule from adopting the necessary conformation to pass through the transporter channel, a limitation not present in the flexible amphetamine molecule.
Synaptic Signaling Pathway
The following diagram details the cascade of events following DAT blockade.
Figure 2: Cascade of synaptic events resulting from the competitive inhibition of DAT by the compound.
Experimental Validation Protocols
To empirically validate the mechanism described above, the following standardized protocols are recommended. These assays distinguish between reuptake inhibition and substrate-based release.
Protocol: [³H]Dopamine Uptake Inhibition Assay
Objective: Determine the potency (
| Step | Procedure | Rationale |
| 1. Preparation | Isolate rat striatal synaptosomes or use HEK293 cells stably expressing human DAT (hDAT). | Synaptosomes provide native lipid environment; HEK293 cells offer specificity. |
| 2. Incubation | Incubate tissue/cells with varying concentrations of 2-(3,4-Dimethylphenyl)pyrrolidine (e.g., | Allows equilibrium binding of the inhibitor to the transporter. |
| 3. Substrate Addition | Add [³H]Dopamine (final concentration ~20 nM) and incubate for 5 min. | Initiates the uptake process. Short duration ensures initial velocity conditions. |
| 4. Termination | Rapidly filter through GF/B glass fiber filters and wash with ice-cold buffer. | Stops the reaction and separates internalized [³H]DA from free ligand. |
| 5. Quantification | Measure radioactivity via liquid scintillation counting. | Quantifies the amount of dopamine taken up by the cells. |
| 6. Analysis | Plot % Uptake vs. Log[Concentration]. Calculate | Determines the concentration required to inhibit 50% of uptake. |
Protocol: Discrimination of Blocker vs. Releaser
Objective: Confirm the compound is a blocker (like cocaine) and not a releaser (like amphetamine).
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Pre-load synaptosomes with [³H]Dopamine.
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Wash to remove extracellular radioactivity.
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Treat with the test compound.
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Measure Efflux:
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If radioactivity in the supernatant increases significantly, the compound is a Releaser .
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If radioactivity remains constant (similar to vehicle), the compound is a Blocker (Reuptake Inhibitor).
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Expected Result for 2-(3,4-Dimethylphenyl)pyrrolidine: No significant efflux (Blocker profile).
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Pharmacokinetics & Metabolism (Inferred)
Based on the structure, the pharmacokinetic profile is predicted as follows:
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Absorption: Rapid oral absorption due to high lipophilicity (LogP > 3.0).
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Metabolism:
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N-Oxidation: Common for pyrrolidines.
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Aromatic Hydroxylation: The 3,4-dimethyl phenyl ring is susceptible to CYP450-mediated oxidation, likely at the 2- or 5-position of the phenyl ring or oxidation of the methyl groups to carboxylic acids.
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Phase II: Glucuronidation of hydroxylated metabolites.
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Half-Life: The rigid ring often confers metabolic stability compared to the flexible chain of amphetamines, potentially extending the duration of action.
References
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Carroll, F. I., et al. (2006). "Synthesis and biological evaluation of 2-substituted 3-phenyltropane analogs of cocaine as potent dopamine transporter inhibitors." Journal of Medicinal Chemistry. Link
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Meltzer, P. C., et al. (2006). "Structure-activity relationships of inhibition of the dopamine transporter by 2-substituted phenylpyrrolidines." Bioorganic & Medicinal Chemistry. Link
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Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive substances: 2-phenylpyrrolidines and related compounds." Neuropharmacology. Link
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Simmler, L. D., et al. (2013). "Mechanism of Action of Cathinone Derivatives (Bath Salts)." British Journal of Pharmacology. Link
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Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[8] European Journal of Pharmacology. Link
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